REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][CH:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C([Li])CCC.Cl[C:38]([O:40][CH3:41])=[O:39]>C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][C:38]([O:40][CH3:41])=[O:39])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at 78° C. for about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this solution was added, dropwise over 45 min
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
the organic solution was washed with water, saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The magnesium sulfate was removed by filtration
|
Type
|
ADDITION
|
Details
|
was added dropwise via a dropping funnel over about 1 h while the temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained below −66° C
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1.5 h
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The organic reaction mixture was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvents are remove under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue dried under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |